molecular formula C13H23NO4 B037702 Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 664364-29-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B037702
CAS No.: 664364-29-8
M. Wt: 257.33 g/mol
InChI Key: PIDOQUSXCYDMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and ethyl oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of bioactive compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with enzymes or other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its pyrrolidine ring provides distinct chemical properties compared to similar compounds with different ring structures .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOQUSXCYDMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572247
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664364-29-8
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664364-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A flask was charged with EtOH (700 ml), tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (246 g, 965 mmol) and Pd/C (40 g). Then the flask was charged with H2 (3 L). The resulting solution was stirred overnight. The reaction mixture was filtered and concentrated to afford tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate as a colorless oil.
Quantity
246 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.